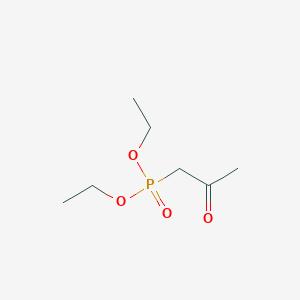
Diethyl (2-oxopropyl)phosphonate
Cat. No. B148940
Key on ui cas rn:
1067-71-6
M. Wt: 194.17 g/mol
InChI Key: RSAFKRSMGOSHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04217346
Procedure details


Iodoacetone (56.5 g, 0.31 mole) was added dropwise over a 20 minute period to 41.4 g (0.31 mole) of triethyl phosphite at 0° C. The mixture was allowed to warm to room temperature and held there for 90 minutes. The crude product was distilled in vacuo and the fraction boiling at 76°-86° C. (0.3-0.35 mm) was collected, giving 12.2 g of diethyl acetonylphosphonate.


Identifiers


|
REACTION_CXSMILES
|
I[CH2:2][C:3](=[O:5])[CH3:4].[P:6]([O:13]CC)([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9]>>[CH2:2]([P:6](=[O:13])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])[C:3]([CH3:4])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
56.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ICC(C)=O
|
|
Name
|
|
|
Quantity
|
41.4 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was distilled in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the fraction boiling at 76°-86° C. (0.3-0.35 mm) was collected
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)C)P(OCC)(OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 20.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
